Bienvenue dans la boutique en ligne BenchChem!

1-methyl-3-(prop-2-yn-1-yl)urea

Cancer pharmacology Differential cytotoxicity NCI-60 screen

1-Methyl-3-(prop-2-yn-1-yl)urea (CAS 52829-73-9) is a disubstituted urea derivative bearing a terminal alkyne (propargyl) group on one nitrogen and a methyl group on the other. This small bifunctional molecule (C₅H₈N₂O, MW 112.13) serves dual roles: the propargyl handle enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal conjugation, while the urea motif provides hydrogen-bonding capacity critical for target engagement.

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
CAS No. 52829-73-9
Cat. No. B3384147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(prop-2-yn-1-yl)urea
CAS52829-73-9
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCNC(=O)NCC#C
InChIInChI=1S/C5H8N2O/c1-3-4-7-5(8)6-2/h1H,4H2,2H3,(H2,6,7,8)
InChIKeyQMWIAYLYKXMVPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-(prop-2-yn-1-yl)urea (CAS 52829-73-9): Propargyl-Functionalized Urea Building Block for Click Chemistry and Medicinal Chemistry


1-Methyl-3-(prop-2-yn-1-yl)urea (CAS 52829-73-9) is a disubstituted urea derivative bearing a terminal alkyne (propargyl) group on one nitrogen and a methyl group on the other [1]. This small bifunctional molecule (C₅H₈N₂O, MW 112.13) serves dual roles: the propargyl handle enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal conjugation, while the urea motif provides hydrogen-bonding capacity critical for target engagement . Its structural simplicity combined with the reactive alkyne distinguishes it from saturated N,N'-dialkylurea analogs that lack click-compatible functionality.

Why 1-Methyl-3-(prop-2-yn-1-yl)urea Cannot Be Simply Replaced by N-Methyl or N-Alkyl Urea Analogs


The propargyl group in 1-methyl-3-(prop-2-yn-1-yl)urea is not an inert spectator; it directly governs both biological target interaction and chemical reactivity. In comparative oncology screening, N‑propargyl urea derivatives exhibited significantly greater differential cellular sensitivity across the NCI‑60 tumor cell line panel than their N‑methyl counterparts [1]. Mechanistically, the terminal alkyne can engage in irreversible enzyme inactivation through active-site alkylation—a pathway unavailable to N‑methyl or N‑ethyl analogs [2]. From a synthetic standpoint, only the propargyl handle is competent for CuAAC click chemistry, cycloisomerization to imidazolones, and other metal‑catalyzed transformations; substituting the propargyl with allyl or propyl abolishes these reactivities entirely . Therefore, procurement of a generic N‑alkylurea as a surrogate undermines both biological specificity and downstream chemical versatility.

Head-to-Head and Class-Level Evidence: 1-Methyl-3-(prop-2-yn-1-yl)urea versus N-Methyl Urea Analogs


Differential Tumor Cell Line Sensitivity: N-Propargyl vs. N-Methyl Urea Derivatives in the NCI-60 Panel

In a direct comparative study, N-propargyl urea and nitrosourea derivatives of diamino acids were tested alongside their N-methyl analogs against the full NCI-60 human tumor cell line panel. The N‑propargyl derivatives demonstrated significantly higher differential cellular sensitivity, meaning they exhibited a wider variance in growth inhibition across different tumor types compared to N‑methyl derivatives, which showed more uniform (non‑selective) cytotoxicity [1]. This indicates that the propargyl group imparts tumor‑type selectivity absent in the methyl analog.

Cancer pharmacology Differential cytotoxicity NCI-60 screen

Irreversible Enzyme Inactivation: Propargyl Group as a Mechanism-Based Warhead

Comparative enzymology studies reveal that N‑propargyl glycine derivatives act as inhibitory substrates, leading to time‑dependent irreversible inactivation of target enzymes through active‑site alkylation. In contrast, N‑methyl and N‑allyl analogs either fail to inactivate or do so with markedly slower kinetics [1]. Although 1‑methyl‑3‑(prop‑2‑yn‑1‑yl)urea itself was not the substrate in this study, the propargyl‑urea motif is the essential pharmacophore for this suicide‑inhibition mechanism.

Enzyme inhibition Mechanism-based inactivation Alkyne warhead

CuAAC Click Chemistry Competence: Alkyne Handle Enables Bioorthogonal Conjugation

The terminal alkyne of 1‑methyl‑3‑(prop‑2‑yn‑1‑yl)urea is the sine qua non for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC). Commercial suppliers explicitly market propargylureas as CuAAC‑competent building blocks for constructing triazole‑linked conjugates, spirocycles, and biotinylated probes . N‑methyl‑N'‑ethylurea or N,N'‑dimethylurea lack this functionality and are wholly inert under CuAAC conditions.

Click chemistry CuAAC Bioconjugation

Cycloisomerization to Imidazolones: Propargylurea as a Privileged Precursor

Propargylureas undergo Ag- or Au-catalyzed 5‑exo‑dig cycloisomerization to yield 2‑imidazolones, a privileged scaffold in drug discovery. This transformation is specific to the N‑propargyl urea motif; corresponding N‑allyl or N‑alkyl ureas either do not cyclize or follow divergent pathways [1]. The yield and selectivity of this cyclization have been systematically studied across substitution patterns, with monosubstituted propargylureas like 1‑methyl‑3‑(prop‑2‑yn‑1‑yl)urea serving as benchmark substrates for optimization [2].

Heterocycle synthesis Cycloisomerization Gold catalysis

Commercial Purity Baseline: 95% Minimum Purity from Primary Supplier

The compound is commercially available from Leyan (Product No. 2036805) with a guaranteed purity of ≥95% . This purity specification is critical for reproducible biological assays and chemical transformations. Many in‑class propargylurea analogs are offered only as custom synthesis products with variable purity, making this off‑the‑shelf item a more reliable procurement choice.

Quality control Purity specification Procurement standard

Optimal Use Cases for Procuring 1-Methyl-3-(prop-2-yn-1-yl)urea Based on Differentiated Evidence


Discovery of Tumor-Type-Selective Anticancer Leads via the NCI-60 Differential Screen

The demonstrated ability of N‑propargyl urea derivatives to elicit differential cellular sensitivity across the NCI‑60 panel [1] positions 1‑methyl‑3‑(prop‑2‑yn‑1‑yl)urea as a preferred scaffold for oncology lead generation. Medicinal chemists seeking to minimize off‑target toxicity should prioritize this propargyl‑functionalized urea over N‑methyl analogs, which exhibit broad, non‑selective cytotoxicity. The compound can serve as a starting point for structure‑activity relationship (SAR) exploration aimed at further enhancing tumor‑type selectivity.

Bioorthogonal Probe Construction via CuAAC Click Conjugation

1‑Methyl‑3‑(prop‑2‑yn‑1‑yl)urea provides the requisite terminal alkyne for CuAAC‑mediated ligation to azide‑bearing fluorophores, biotin, or affinity resins . This enables the synthesis of chemical probes for target identification (pull‑down experiments) and cellular imaging without perturbing the urea pharmacophore. N‑Methyl or N‑alkyl urea analogs are completely incompatible with this workflow.

Diversity-Oriented Synthesis of 2‑Imidazolone Libraries

The propargylurea motif is a direct precursor to 2‑imidazolones via metal‑catalyzed cycloisomerization [2]. Researchers building imidazolone‑focused compound collections can purchase 1‑methyl‑3‑(prop‑2‑yn‑1‑yl)urea as an off‑the‑shelf starting material, avoiding the need to synthesize the reactive alkyne handle de novo. The guaranteed ≥95% purity ensures consistent cyclization yields.

Covalent Inhibitor Design Leveraging the Propargyl Warhead

For programs targeting enzymes with a susceptible active‑site nucleophile, the propargyl group can serve as a latent electrophile for mechanism‑based irreversible inhibition [3]. Incorporating 1‑methyl‑3‑(prop‑2‑yn‑1‑yl)urea into a ligand scaffold provides a covalent anchoring point that N‑methyl or N‑ethyl urea analogs cannot offer, potentially improving target residence time and pharmacodynamics.

Quote Request

Request a Quote for 1-methyl-3-(prop-2-yn-1-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.